2-(1-piperidinyl)benzo[cd]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of substituted benzo[cd]indoles, such as “2-(1-piperidinyl)benzo[cd]indole,” can be achieved through various chemical reactions. A notable method includes copper-catalyzed synthesis starting from 8-alkynyl-1-naphthylamine derivatives, producing polysubstituted benzo[cd]indoles with high selectivity and yields. This process is characterized by stereoselective intramolecular trans-addition and SN-Ar reactions (Wang et al., 2022). Another approach involves the nucleophilic substitution of a methylthio group with C-nucleophiles to generate new naphthostyryl derivatives, further utilized in synthesizing specific benzo[cd]indole structures (Dyachenko, Kashner, & Samusenko, 2014).
Molecular Structure Analysis The molecular structure of “2-(1-piperidinyl)benzo[cd]indole” derivatives can vary significantly depending on the synthesis method and substituents involved. X-ray diffraction (XRD) studies provide insights into the crystal and molecular structure, elucidating the arrangement and orientation of atoms within the compounds. For example, the structure of specific benzo[cd]indole derivatives has been determined through XRD, revealing intricate details about their geometric configuration (Dyachenko, Kashner, & Samusenko, 2014).
properties
IUPAC Name |
2-piperidin-1-ylbenzo[cd]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-2-10-18(11-3-1)16-13-8-4-6-12-7-5-9-14(17-16)15(12)13/h4-9H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INABJDDLWNMADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)benzo[cd]indole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.